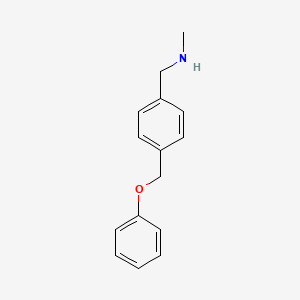

N-methyl-4-(phenoxymethyl)benzylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

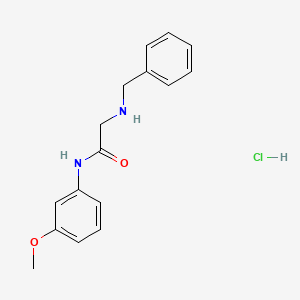

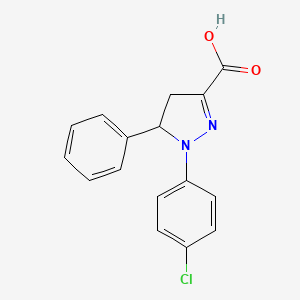

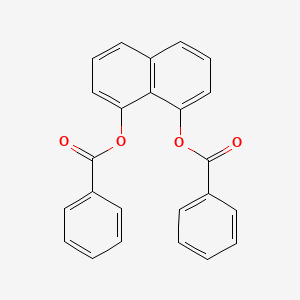

N-methyl-4-(phenoxymethyl)benzylamine: is an organic compound with the molecular formula C15H17NO. It is a derivative of benzylamine, where the benzyl group is substituted with a phenoxymethyl group and an N-methyl group. This compound is of interest in various fields due to its unique chemical structure and properties.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Catalysis: N-methyl-4-(phenoxymethyl)benzylamine is used as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.

Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

Medicine:

Pharmaceuticals: It is explored for its potential therapeutic properties, including its role as an active pharmaceutical ingredient in certain medications.

Industry:

Material Science: this compound is used in the production of polymers and resins, contributing to the development of advanced materials.

Safety and Hazards

“N-methyl-4-(phenoxymethyl)benzylamine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of N-methyl-4-(phenoxymethyl)benzylamine typically begins with 4-(phenoxymethyl)benzylamine.

Methylation Reaction: The primary amine group of 4-(phenoxymethyl)benzylamine is methylated using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) to yield this compound.

Reaction Conditions: The reaction is usually carried out in an organic solvent like acetonitrile (CH3CN) at elevated temperatures (around 60-80°C) for several hours to ensure complete methylation.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and product yield.

Purification: Employing techniques such as distillation and recrystallization to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: N-methyl-4-(phenoxymethyl)benzylamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding aldehydes or ketones.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield secondary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the phenoxymethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles like sodium azide (NaN3) in polar aprotic solvents.

Major Products:

Oxidation: Aldehydes or ketones.

Reduction: Secondary amines.

Substitution: Various substituted benzylamines.

Wirkmechanismus

Molecular Targets and Pathways: N-methyl-4-(phenoxymethyl)benzylamine exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The exact mechanism of action depends on the context of its application. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.

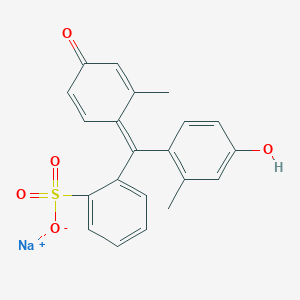

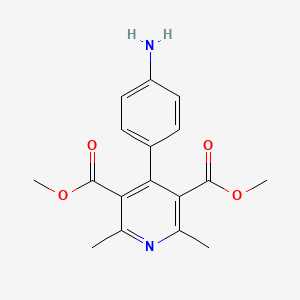

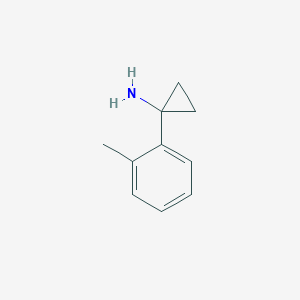

Vergleich Mit ähnlichen Verbindungen

Benzylamine: The parent compound, lacking the phenoxymethyl and N-methyl substitutions.

4-(Phenoxymethyl)benzylamine: Similar structure but without the N-methyl group.

N-methylbenzylamine: Lacks the phenoxymethyl group.

Uniqueness: N-methyl-4-(phenoxymethyl)benzylamine is unique due to the presence of both the phenoxymethyl and N-methyl groups, which confer distinct chemical and biological properties compared to its analogs

Eigenschaften

IUPAC Name |

N-methyl-1-[4-(phenoxymethyl)phenyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-16-11-13-7-9-14(10-8-13)12-17-15-5-3-2-4-6-15/h2-10,16H,11-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSMWUOSOWNRPOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)COC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640409 |

Source

|

| Record name | N-Methyl-1-[4-(phenoxymethyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941716-90-1 |

Source

|

| Record name | N-Methyl-4-(phenoxymethyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=941716-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-1-[4-(phenoxymethyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.